molecular formula C21H23N3O2S B2790043 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole CAS No. 898351-19-4

2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B2790043
CAS No.: 898351-19-4
M. Wt: 381.49
InChI Key: QFWIVBVPWCLRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with 4,5-dimethyl groups and a piperazine moiety linked to a 4-methoxybenzoyl group. Benzothiazole derivatives are known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Piperazine-containing compounds often enhance pharmacokinetic profiles, such as solubility and bioavailability, while methoxyaryl groups can influence receptor binding affinity .

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-4-9-18-19(15(14)2)22-21(27-18)24-12-10-23(11-13-24)20(25)16-5-7-17(26-3)8-6-16/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWIVBVPWCLRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a compound that falls within the category of benzothiazole derivatives, known for their diverse biological activities. This compound's structure features a piperazine moiety and a methoxybenzoyl group, which contribute to its pharmacological properties. The biological activities of benzothiazole derivatives have been extensively studied, revealing their potential as therapeutic agents against various diseases.

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Benzothiazole derivatives are recognized for their anticancer properties. Research indicates that compounds in this class can inhibit cellular proliferation and induce apoptosis in cancer cells. For instance, studies have shown that benzothiazoles can disrupt DNA replication and repair mechanisms, making them effective against various cancer types.

Case Study : A study conducted on a related benzothiazole compound demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of 5 µM. This suggests that modifications in the benzothiazole structure can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. They exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Research Findings : A recent investigation reported that a series of benzothiazole derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating significant potency.

Anti-inflammatory Activity

Compounds containing the benzothiazole core have shown promise as anti-inflammatory agents. They modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.

Mechanism of Action : Benzothiazoles may inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the methoxy group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Structural FeatureEffect on Activity
Methoxy groupIncreases lipophilicity
Piperazine ringEnhances binding affinity to biological targets
Dimethyl substitutionModulates steric hindrance

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/CAS Core Structure Substituents/Modifications Reported Activity Reference
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole Benzothiazole + piperazine 4,5-dimethylbenzothiazole; 4-methoxybenzoyl Not reported in evidence N/A
6-{2-[4-(12-benzothiazol-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one methanesulfonate (CAS 676116-04-4) Benzothiazole + piperazine + quinoline Trimethylquinoline; ethyl-piperazine linkage Affects notochord/axial bend development [1]
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzoimidazole + triazole + thiazole Bromophenyl-thiazole; triazole-phenoxymethyl α-Glucosidase inhibition (docking studies) [2]
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound I, CAS N/A) Benzothiazole + pyrazoline 4-Methoxyphenyl-pyrazoline; 6-methylbenzothiazole Antitumor, antidepressant [4]

Key Structural Insights:

  • Benzothiazole Modifications : The target compound’s 4,5-dimethyl substitution on benzothiazole may enhance lipophilicity compared to the 6-methyl substitution in Compound I . This could influence membrane permeability and target engagement.
  • Aryl Substituents : The 4-methoxybenzoyl group shares electronic similarities with the 4-methoxyphenyl group in Compound I but lacks the pyrazoline ring, which is critical for its antitumor activity .

Pharmacological and Functional Comparisons

Antitumor Potential:

  • Compound I () demonstrated antitumor activity via pyrazoline-mediated apoptosis induction. The absence of pyrazoline in the target compound suggests a divergent mechanism, though the benzothiazole core may retain DNA intercalation or kinase inhibition properties .

Enzyme Inhibition:

  • Compound 9c () showed α-glucosidase inhibitory activity in docking studies, attributed to bromophenyl-thiazole interactions with the enzyme’s active site. The target compound’s methoxybenzoyl group may similarly engage polar residues, but experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) react with ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux .
  • Key Factors :

  • Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may require purification to remove side products.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol balances cost and efficiency .

  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps .

    Table 1: Comparison of Synthetic Conditions

    StepReactantsSolventTemperature (°C)Yield (%)Reference
    CondensationHydrazine + KetoneEthanol7065–75
    CyclizationIntermediate + PiperazineDMF10050–60

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the benzothiazole and piperazine moieties. Aromatic protons appear in δ 6.5–8.0 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Approach :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorescence or colorimetric assays .
  • Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves purity .
  • Flow Chemistry : Enables precise control of temperature and reagent mixing, enhancing reproducibility .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Solutions :

  • Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid derivatives) to isolate structure-activity relationships .

  • Dose-Response Analysis : Ensure linearity in activity across concentrations to rule out assay-specific artifacts .

    Table 2: Biological Activity Comparison

    StudyTargetAssay TypeIC50_{50} (µM)Reference
    AnticancerMCF-7MTT12.5 ± 1.2
    Kinase InhibitionEGFRFluorescence0.8 ± 0.1
    AntimicrobialE. coliBroth Dilution>100

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Approaches :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate) or formulate as a hydrochloride salt .
  • Metabolic Stability : Modify metabolically labile sites (e.g., methyl groups on benzothiazole) based on in vitro liver microsome assays .
  • Bioavailability : Use nanoemulsions or liposomal delivery systems to enhance absorption .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Tools :

  • Molecular Docking : Predict binding modes to kinases or receptors (e.g., AutoDock Vina) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

Key Recommendations for Researchers

  • Synthetic Chemistry : Prioritize microwave or flow-based methods for scalable, high-purity synthesis .
  • Biological Evaluation : Combine in vitro assays with in silico modeling to deconvolute mechanisms .
  • Data Interpretation : Address discrepancies via orthogonal assays and structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.